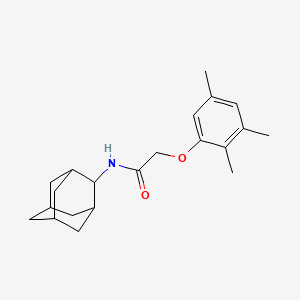![molecular formula C20H16N2S B5809568 2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)
2-[(diphenylmethyl)thio]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(diphenylmethyl)thio]-1H-benzimidazole, also known as Benzimidazole DP, is a chemical compound that has been widely used in scientific research applications. It is a benzimidazole derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of 2-[(diphenylmethyl)thio]-1H-benzimidazole is not fully understood. However, it has been suggested that the compound may inhibit the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal function. This, in turn, leads to the inhibition of DNA replication and repair, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
2-[(diphenylmethyl)thio]-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. Additionally, it has been shown to inhibit the expression of various genes that are involved in the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(diphenylmethyl)thio]-1H-benzimidazole in lab experiments is its potent antitumor activity. It has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(diphenylmethyl)thio]-1H-benzimidazole. One direction is to explore its potential as a treatment for various types of cancer. Another direction is to investigate its mechanism of action in more detail, with the aim of identifying new targets for cancer therapy. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-[(diphenylmethyl)thio]-1H-benzimidazole can be achieved through various methods. One of the most common methods is the reaction of o-phenylenediamine with benzyl chloride in the presence of sodium hydride. The reaction leads to the formation of 2-[(diphenylmethyl)thio]-1H-benzimidazole in good yield. Another method involves the reaction of o-phenylenediamine with benzyl bromide in the presence of potassium carbonate. The reaction leads to the formation of 2-[(diphenylmethyl)thio]-1H-benzimidazole in moderate yield.
Aplicaciones Científicas De Investigación
2-[(diphenylmethyl)thio]-1H-benzimidazole has been widely used in scientific research applications. It has been shown to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Propiedades
IUPAC Name |
2-benzhydrylsulfanyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)23-20-21-17-13-7-8-14-18(17)22-20/h1-14,19H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXGMKLORLJGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(diphenylmethyl)sulfanyl]-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5809487.png)



![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5809533.png)
![2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)
![1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5809549.png)

![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)


![5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5809584.png)